An In-depth Technical Guide to (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4)
An In-depth Technical Guide to (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4)
A Note on the Data: Direct experimental data for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4) is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing inferences from structurally related compounds, particularly those containing the N-(2-methoxybenzyl) and sec-butylamine moieties. All protocols and claimed properties are presented as predictive and should be validated through empirical testing.
Introduction
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine, also known as N-(2-methoxybenzyl)-2-butanamine, is a secondary amine with a unique combination of a chiral aliphatic amine and an aromatic benzyl group. The presence of the methoxy group on the benzyl ring and the stereocenter in the butan-2-yl group suggests potential for interesting pharmacological and chemical properties. This document provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, potential biological significance, and detailed experimental protocols for its preparation and characterization, aimed at researchers in drug discovery and organic synthesis.
The core structure combines a flexible alkyl chain with a sterically influential and electronically modified aromatic ring. The 2-methoxybenzyl group, in particular, is a key feature in a class of potent psychoactive compounds known as the NBOMe series, where it dramatically increases affinity for serotonin receptors.[1][2][3] While the pharmacological profile of the title compound is uncharacterized, its structural elements warrant investigation.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine are predicted based on its structure and data from analogous N-benzylated secondary amines.[4]
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₂H₁₉NO | - |
| Molecular Weight | 193.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General property of N-benzylamines. |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Higher than benzylamine (185 °C) due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DCM, ethyl acetate). Limited solubility in water. | Typical for secondary amines of this size. |
| pKa (Conjugate Acid) | ~9-10 | Typical for secondary alkyl amines. |
Spectroscopic Characterization (Predicted):
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¹H NMR (in CDCl₃):
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Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm (4H).
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Benzyl CH₂: A singlet or AB quartet around δ 3.7-3.9 ppm (2H).
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Methoxy CH₃: A sharp singlet around δ 3.8 ppm (3H).
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Butan-2-yl CH: A multiplet around δ 2.6-2.8 ppm (1H).
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Butan-2-yl CH₂: Multiplets in the range of δ 1.3-1.6 ppm (2H).
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Butan-2-yl CH₃ (doublet): A doublet around δ 1.0-1.2 ppm (3H).
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Butan-2-yl CH₃ (triplet): A triplet around δ 0.8-1.0 ppm (3H).
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NH Proton: A broad singlet, which may be difficult to observe, typically in the range of δ 1.5-2.5 ppm.
-
-
¹³C NMR (in CDCl₃):
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Aromatic Carbons: Signals between δ 110-160 ppm, with the methoxy-bearing carbon being the most downfield.
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Benzyl CH₂: Signal around δ 50-55 ppm.
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Methoxy CH₃: Signal around δ 55 ppm.
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Butan-2-yl Carbons: Signals in the aliphatic region (δ 10-60 ppm).
-
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): Expected at m/z 193.
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Major Fragments: A prominent peak at m/z 121 corresponding to the 2-methoxybenzyl cation ([C₈H₉O]⁺) is expected due to benzylic cleavage. Another significant fragment would be at m/z 72, representing the butan-2-yl-imine radical cation.
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Synthesis Methodology: Reductive Amination
The most direct and widely employed method for synthesizing N-alkylated amines is reductive amination.[5][6][7] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine. For (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, this involves the reaction of 2-butanone with 2-methoxybenzylamine or, more commonly, 2-methoxybenzaldehyde with sec-butylamine.
Rationale for Synthetic Route
The reductive amination of 2-methoxybenzaldehyde with sec-butylamine is the preferred route. This is because aldehydes are generally more reactive towards nucleophilic attack by amines than ketones, and the subsequent reduction of the resulting imine is typically more straightforward. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of imines and protonated iminium ions in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.
Detailed Experimental Protocol
Materials:
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2-Methoxybenzaldehyde
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sec-Butylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for eluent
Procedure:
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To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add sec-butylamine (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
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Slowly add the STAB slurry to the reaction mixture. The addition may be exothermic.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.
Potential Biological and Pharmacological Significance
While no biological data exists for this specific compound, its structural motifs provide a basis for postulating potential areas of interest for pharmacological screening.
The N-(2-methoxybenzyl) Moiety
The N-(2-methoxybenzyl) group is a critical pharmacophore in the "NBOMe" class of psychedelic phenethylamines.[2] This substitution dramatically increases the affinity and agonist potency at the serotonin 5-HT₂A receptor compared to the parent phenethylamine.[1][3][8] The methoxy group is thought to engage in specific interactions within the receptor binding pocket. This suggests that (Butan-2-yl)[(2-methoxyphenyl)methyl]amine could potentially interact with serotonergic systems. However, the absence of the phenethylamine backbone makes a direct comparison difficult. The compound could also serve as a non-psychoactive tool compound to probe the contribution of the N-(2-methoxybenzyl) group to receptor binding in the absence of the phenethylamine scaffold.
General Activities of Benzylamine and 2-Methoxybenzylamine Derivatives
Derivatives of benzylamine and 2-methoxybenzylamine are utilized in a wide range of pharmaceutical applications. They serve as intermediates in the synthesis of antidepressants, antihypertensive agents, and other bioactive molecules.[9] Furthermore, 2-methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[10][11] These diverse activities highlight the potential for novel derivatives to exhibit useful biological effects.
Logical Pathway for Biological Investigation
Caption: Proposed workflow for the biological evaluation of the title compound.
Safety and Handling
General Precautions:
-
As an amine, this compound is expected to be a skin and eye irritant.[12]
-
Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Toxicity Profile of Related Compounds:
The NBOMe series of compounds are known to have significant toxicity, including neurotoxic and cardiotoxic effects, and have been associated with fatalities.[13] While (Butan-2-yl)[(2-methoxyphenyl)methyl]amine is not a phenethylamine, the presence of the N-(2-methoxybenzyl) group warrants caution. The toxicological properties of this compound have not been established, and it should be handled as a potentially hazardous substance.
Conclusion
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4) is a structurally interesting secondary amine for which there is a paucity of published data. Based on established synthetic methodologies, it can be reliably prepared via reductive amination. Its structural relationship to potent serotonergic agents, specifically the inclusion of the N-(2-methoxybenzyl) moiety, suggests that it is a candidate for pharmacological screening, particularly within the central nervous system. This guide provides a foundational framework for its synthesis, characterization, and further investigation, emphasizing that all predicted properties and protocols require experimental validation.
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